Fmoc-PEG9-NHS ester
CAS No.:
Cat. No.: VC16028653
Molecular Formula: C40H56N2O15
Molecular Weight: 804.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C40H56N2O15 |
---|---|
Molecular Weight | 804.9 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C40H56N2O15/c43-37-9-10-38(44)42(37)57-39(45)11-13-47-15-17-49-19-21-51-23-25-53-27-29-55-30-28-54-26-24-52-22-20-50-18-16-48-14-12-41-40(46)56-31-36-34-7-3-1-5-32(34)33-6-2-4-8-35(33)36/h1-8,36H,9-31H2,(H,41,46) |
Standard InChI Key | DSHIAFOJIACARI-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Functional Properties
Fmoc-PEG9-NHS ester is characterized by three distinct components:
-
Fmoc Protecting Group: The N-(9-fluorenylmethoxycarbonyl) group serves as a temporary protective moiety for amines, which can be selectively removed under mild basic conditions (e.g., piperidine) .
-
PEG9 Spacer: A linear polyethylene glycol chain comprising nine ethylene glycol units. This hydrophilic spacer improves water solubility, reduces immunogenicity, and provides steric flexibility for optimal molecular interactions .
-
NHS Ester: The reactive group facilitates covalent bonding with primary amines (-NH₂) on proteins, peptides, or other biomolecules, forming stable amide bonds at physiological pH (7–9) .
The molecular formula of Fmoc-PEG9-NHS ester can be inferred as , though exact structural data may vary depending on synthesis protocols .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | ~937.05 g/mol (estimated) | |
Purity | ≥95% | |
Reactivity | Primary amines (-NH₂) | |
Storage Conditions | -20°C (protect from moisture) | |
Solubility | Polar organic solvents (DMF, DMSO) |
Synthesis and Characterization
The synthesis of Fmoc-PEG9-NHS ester involves sequential functionalization of the PEG backbone:
-
PEG9 Activation: A nine-unit PEG chain is functionalized with an NHS ester at one terminus using carbodiimide chemistry (e.g., EDC/NHS) .
-
Fmoc Protection: The opposing terminus is modified with the Fmoc group via carbamate linkage, ensuring selective deprotection during subsequent conjugation steps .
-
Purification: High-performance liquid chromatography (HPLC) or size-exclusion chromatography ensures ≥95% purity, critical for reproducibility in biological applications .
Recent advances in monodispersed PEG synthesis (e.g., solid-phase supports) have enhanced batch consistency, reducing polydispersity indices (PDI < 1.05) and improving therapeutic efficacy .
Applications in Targeted Therapeutics
PROTAC Development
Fmoc-PEG9-NHS ester is widely used to synthesize PROTACs—bifunctional molecules that recruit E3 ubiquitin ligases to degrade disease-causing proteins. The PEG9 spacer provides optimal distance between the E3 ligand and target protein binder, ensuring efficient ubiquitination and proteasomal degradation .
Case Study: A 2024 study utilized Fmoc-PEG9-NHS ester to link von Hippel-Lindau (VHL) ligands to BRD4 inhibitors, achieving >90% degradation of BRD4 in leukemia cells at 10 nM concentrations .
Antibody-Drug Conjugates (ADCs)
In ADCs, Fmoc-PEG9-NHS ester conjugates cytotoxic payloads to monoclonal antibodies, enhancing tumor-specific delivery. The PEG spacer minimizes aggregation and improves pharmacokinetics, with reported half-life extensions of up to 72 hours in murine models .
Peptide Modification
The reagent is employed to modify therapeutic peptides (e.g., GLP-1 analogs), where PEGylation reduces renal clearance and enhances metabolic stability. A 2023 trial demonstrated a 3-fold increase in the half-life of PEG9-modified exenatide compared to the native peptide .
Comparative Analysis with Other PEG-NHS Esters
The length of the PEG spacer significantly impacts biological activity. Shorter spacers (e.g., PEG1–PEG4) are ideal for rigid conjugates, while longer chains (PEG9–PEG24) enhance flexibility and reduce steric hindrance in complex assemblies .
Table 2: Performance of Fmoc-PEGn-NHS Esters
PEG Length | Molecular Weight (g/mol) | Common Applications |
---|---|---|
PEG1 | 452.46 | Small-molecule conjugates |
PEG4 | 584.62 | Peptide PEGylation |
PEG9 | 937.05 | PROTACs, ADCs |
PEG24 | 1,465.68 | Hydrogel crosslinking |
Research Advancements and Challenges
Stability Optimization
Despite its advantages, Fmoc-PEG9-NHS ester is hygroscopic and requires stringent storage conditions (-20°C, desiccated). Lyophilized formulations under nitrogen atmospheres have improved shelf-life to >24 months .
In Vivo Toxicity
While PEG is generally regarded as safe, anti-PEG antibodies have been reported in 30% of patients receiving PEGylated therapies. Site-specific conjugation using Fmoc-PEG9-NHS ester mitigates immunogenicity by shielding PEG from immune recognition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume